molecular formula C21H22BNO4 B1303788 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione CAS No. 214360-75-5

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione

Cat. No. B1303788
M. Wt: 363.2 g/mol
InChI Key: VUVHVGXLUGUXHJ-UHFFFAOYSA-N
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Description

The compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure in various pharmacologically active molecules. Isoindoline derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease .

Synthesis Analysis

The synthesis of isoindoline derivatives can involve various strategies. For example, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involved crystallization and was evaluated for its AChE inhibitory activity . Another study reported the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic approaches that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which included COSY and HSQC techniques to establish correlations between protons and adjacent carbons . These methods are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

Isoindoline derivatives can participate in a variety of chemical reactions. The study of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione synthesis involved a [2+3] cycloaddition reaction, which is a common method for constructing heterocyclic compounds . This suggests that the compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" could also undergo similar cycloaddition reactions, given the presence of suitable functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the isoindoline ring can affect the compound's solubility, melting point, and stability. The study of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid provided insights into the thermal stability of the compound, which is an important aspect of its physical properties . Although the specific physical and chemical properties of "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" are not detailed in the provided papers, similar analyses would be necessary to fully characterize this compound.

Scientific Research Applications

Applications in Psychotic and Mood Disorders

Lurasidone, a compound with structural relevance, has demonstrated efficacy in treating psychotic and major affective disorders, highlighting the potential of related compounds in neuropsychiatric research. It is notable for its low risk of inducing weight gain, metabolic, or cardiac abnormalities, suggesting a safety profile conducive for long-term studies in schizophrenia and bipolar disorder Pompili et al., 2018.

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their broad biological potentials, including antifungal, anti-Parkinsonism, and anti-tumoral activities. This diversity underscores the chemical versatility of compounds like 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications Danao et al., 2021.

Synthesis and Applications of O- and N-Heterocycles

The synthesis of heterocycles, including isoindolines, is of significant interest due to their presence in products with antimycotic, antibiotic, and antioxidant properties. This area of research is crucial for developing new materials with enhanced biological activities Albano & Aronica, 2017.

Benzoxaboroles in Organic Synthesis and Biological Activity

Benzoxaboroles, derivatives of phenylboronic acids, have found recent interest due to their exceptional properties and wide applications, including as building blocks in organic synthesis and potential biological activities. Their ability to bind hydroxyl compounds positions them as candidates for developing molecular receptors for sugars and glycoconjugates Adamczyk-Woźniak et al., 2009.

Antioxidant Capacity and Mechanisms

The investigation into the antioxidant capacity of compounds, including the study of ABTS/PP decolorization assay, is pivotal for understanding the reaction pathways and potential health implications of antioxidants, including those structurally related to the target compound. This research contributes to a deeper understanding of how these compounds interact with biological systems to mitigate oxidative stress Ilyasov et al., 2020.

Future Directions

The future directions for the use of this compound could involve its application in organic synthesis, given the utility of the 1,3,2-dioxaborolane group in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science, suggesting potential future applications in these areas .

properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHVGXLUGUXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378555
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione

CAS RN

214360-75-5
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Chung, TJ Lin, QY Hu, CH Tsai, PS Pan - Molecules, 2013 - mdpi.com
In this study, boron-containing primary amines were synthesized for use as building blocks in the study of peptoids. In the first step, Gabriel synthesis conditions were modified to enable …
Number of citations: 13 www.mdpi.com
DM Campkin, Y Shimadate, B Bartholomew… - Molecules, 2022 - mdpi.com
Tetrachlorinated phthalimide analogues bearing a boron-pinacolate ester group were synthesised via two synthetic routes and evaluated in their glycosidase modulating and anticancer …
Number of citations: 5 www.mdpi.com

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